molecular formula C20H24N2O2S B5433053 N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide

カタログ番号 B5433053
分子量: 356.5 g/mol
InChIキー: CJRQNMKEYCPLRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide, also known as ABA, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, such as pain, inflammation, and mood. The inhibition of FAAH by ABA leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects.

作用機序

The mechanism of action of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate the cannabinoid receptors CB1 and CB2. The activation of these receptors can modulate various physiological processes, such as pain, inflammation, and mood. This compound has also been shown to have an allosteric effect on the cannabinoid receptor CB1, which can enhance its activation by endocannabinoids.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. This compound has also been investigated for its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. This compound has been shown to have a synergistic effect with other drugs, such as opioids, which can enhance their analgesic effects.

実験室実験の利点と制限

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a suitable compound for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. This compound can also interact with other enzymes and receptors, which can complicate its effects on the endocannabinoid system.

将来の方向性

There are several future directions for the study of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide. One direction is to investigate its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to study its synergistic effects with other drugs, such as opioids, and its potential in reducing opioid dependence. The development of new analogs of this compound with improved pharmacokinetic properties and selectivity for FAAH is also an area of interest. The study of this compound can provide valuable insights into the endocannabinoid system and its potential therapeutic applications.
In conclusion, this compound, or this compound, is a potent inhibitor of the enzyme FAAH, which plays a crucial role in the endocannabinoid system. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects. This compound has been extensively studied for its potential therapeutic applications, such as analgesia, anti-inflammation, anxiolysis, and antidepressant effects. This compound has several advantages for lab experiments, such as its potency and selectivity for FAAH, but also has some limitations, such as its relatively new status and potential interactions with other enzymes and receptors. The study of this compound can provide valuable insights into the endocannabinoid system and its potential therapeutic applications.

合成法

The synthesis of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide involves the reaction between 2-(1,3-benzoxazol-2-ylthio)acetic acid and 1-adamantylmethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making this compound a suitable compound for scientific research.

科学的研究の応用

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. This compound has also been investigated for its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate various physiological processes. This compound has also been shown to have a synergistic effect with other drugs, such as opioids, which can enhance their analgesic effects.

特性

IUPAC Name

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-18(11-25-19-22-16-3-1-2-4-17(16)24-19)21-12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQNMKEYCPLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。